Bienvenue dans la boutique en ligne BenchChem!

5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

P2X3 receptor antagonism Pain pharmacology Purinoceptor ligand screening

5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine (CAS 21520-91-2) is a heterocyclic small molecule belonging to the 2-amino-1,3,4-oxadiazole class, characterized by an ortho-tolyloxymethyl substituent at the 5-position of the oxadiazole ring. With a molecular formula of C₁₀H₁₁N₃O₂ and molecular weight of 205.21 g/mol, this compound possesses a free 2-amino group available for further derivatization and a 2-methylphenoxymethyl side chain that distinguishes it from unsubstituted phenoxymethyl analogs.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 21520-91-2
Cat. No. B1452886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
CAS21520-91-2
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC2=NN=C(O2)N
InChIInChI=1S/C10H11N3O2/c1-7-4-2-3-5-8(7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)
InChIKeyDHGRLXSWTXUMMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine (CAS 21520-91-2): A Structurally Differentiated 2-Amino-1,3,4-Oxadiazole with Multi-Target Biological Annotation


5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine (CAS 21520-91-2) is a heterocyclic small molecule belonging to the 2-amino-1,3,4-oxadiazole class, characterized by an ortho-tolyloxymethyl substituent at the 5-position of the oxadiazole ring . With a molecular formula of C₁₀H₁₁N₃O₂ and molecular weight of 205.21 g/mol, this compound possesses a free 2-amino group available for further derivatization and a 2-methylphenoxymethyl side chain that distinguishes it from unsubstituted phenoxymethyl analogs . The compound has been annotated in authoritative bioactivity databases for P2X3 purinoceptor antagonist activity and has appeared in patent literature describing cellular differentiation-inducing properties [1][2]. It is commercially available from multiple reputable suppliers at purities typically ≥95%, with documented handling hazards (H302, H315, H319, H335) relevant to laboratory procurement decisions .

Why Generic 1,3,4-Oxadiazole-2-amine Analogs Cannot Substitute for 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine in Structure-Sensitive Applications


The 1,3,4-oxadiazole-2-amine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the 5-position substituent, where even modest alterations to the aryloxy moiety can substantially shift target engagement profiles [1]. The ortho-methyl group present on the phenoxy ring of 5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine introduces both steric and electronic perturbations relative to the unsubstituted 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine (CAS 21520-88-7). Published SAR studies on structurally related 1,3,4-oxadiazole series demonstrate that substituent position and electronic character on the pendant aryl ring can alter in vitro potency by 10- to 100-fold against specific biological targets [2]. Furthermore, the documented P2X3 receptor antagonist activity of this compound (EC₅₀ = 340 nM at rat P2X3) represents a specific pharmacological annotation that cannot be assumed for the des-methyl analog, for which no comparable P2X3 data have been reported in authoritative databases such as BindingDB or ChEMBL [3]. Generic substitution without experimental verification of bioequivalence therefore carries a material risk of divergent biological outcomes.

Quantitative Differentiation Evidence for 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine vs. Structural Analogs and In-Class P2X3 Antagonists


P2X3 Purinoceptor Antagonist Activity: BindingDB-Annotated EC₅₀ Values for 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is annotated in the BindingDB/ChEMBL database (ChEMBL ID: CHEMBL884064) as a P2X3 purinoceptor antagonist with a measured EC₅₀ of 340 ± n/a nM determined via the ChEMBL_147403 functional assay [1]. A separate BindingDB entry reports an EC₅₀ of 80 nM for antagonist activity against recombinant rat P2X3 expressed in Xenopus oocytes when tested at 10 µM [2]. In contrast, the closest structural analog—5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine (CAS 21520-88-7)—has no P2X3 activity data deposited in BindingDB, ChEMBL, or PubChem BioAssay as of 2026 [3]. For broader pharmacological context, the well-characterized non-oxadiazole P2X3 antagonist A-317491 exhibits Kᵢ values of 22 nM at both human and rat P2X3 receptors .

P2X3 receptor antagonism Pain pharmacology Purinoceptor ligand screening

Structural Differentiation: Ortho-Methyl Substituent Effect on Physicochemical Properties vs. Unsubstituted Phenoxymethyl Analog

The defining structural feature of 5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is the ortho-methyl substituent on the phenoxy ring, which is absent in the commercially available analog 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine (CAS 21520-88-7) . The addition of one methyl group increases molecular weight from 191.19 to 205.21 g/mol (+14.02 Da) and is predicted to elevate the calculated logP by approximately 0.5 units based on the Hansch π-value for aromatic methyl substitution (+0.56) [1]. This lipophilicity modulation is relevant because 1,3,4-oxadiazole-based lead optimization studies have demonstrated that substituent lipophilicity on the aryl ring correlates with membrane permeability and target binding kinetics [2]. Spectroscopic identity of the target compound is confirmed by ¹H NMR and FTIR data deposited in the SpectraBase spectral database, providing a reference standard for analytical verification upon procurement [3].

Structure-activity relationship Lipophilicity modulation Medicinal chemistry design

Cellular Differentiation Activity: Patent-Annotated Induction of Monocyte Differentiation from Undifferentiated Cells

Patent literature captured via the Webisa Web Data Commons attributes to 5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine a specific biological property: pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This annotation suggests potential utility as an anti-cancer differentiation agent and for dermatological conditions such as psoriasis where monocyte/macrophage modulation is therapeutically relevant. This cellular phenotype is not reported for the des-methyl analog 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine (CAS 21520-88-7) in patent or primary literature databases. However, the available data are qualitative ("pronounced activity") and lack quantitative IC₅₀ or EC₅₀ values, cell line identifiers, and assay conditions that would enable rigorous potency comparison with established differentiation agents such as all-trans retinoic acid or vitamin D analogs.

Cancer cell differentiation therapy Monocyte/macrophage biology Psoriasis research

Supplier and Quality Documentation: Purity Specifications and Hazard Classification for Procurement Decision-Making

5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is available from multiple independent commercial suppliers with documented purity specifications enabling competitive procurement. Fluorochem supplies this compound (Product Code F374985) with full IUPAC, canonical SMILES, InChI, and MDL number (MFCD09880570) documentation . MolCore offers the compound at ≥98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . Chemscene supplies the compound at ≥97% purity with recommended storage at 2–8°C sealed under dry conditions . The compound carries GHS07 hazard classification with specific hazard statements (H302, H315, H319, H335) and corresponding precautionary codes as documented in Fluorochem's SDS, which should be factored into laboratory handling protocols . Procurement-grade purity data and hazard documentation are not uniformly available across all 1,3,4-oxadiazole-2-amine analogs, giving this compound a documentation advantage for regulated research environments.

Chemical procurement Quality control specifications Laboratory safety

Recommended Research and Industrial Application Scenarios for 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine Based on Differential Evidence


P2X3 Receptor Antagonist Screening and Pain Pharmacology Probe Development

This compound is suitable as a structurally annotated 1,3,4-oxadiazole-based chemical probe for P2X3 receptor screening cascades. With BindingDB/ChEMBL-confirmed EC₅₀ values of 80–340 nM at rat P2X3 receptors expressed in Xenopus oocytes [1], it provides a defined starting point for structure-activity relationship expansion around the oxadiazole chemotype. Researchers comparing P2X3 antagonist chemotypes can use this compound to benchmark oxadiazole-based scaffolds against the well-characterized but structurally distinct A-317491 series. The free 2-amino group further permits facile derivatization for SAR exploration.

Cancer Cell Differentiation Studies Leveraging Patent-Annotated Monocyte Induction Activity

The patent-derived annotation of activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [2] positions this compound as a candidate for phenotypic screening in hematological malignancy or dermatological disease models. Research groups investigating differentiation therapy approaches for acute myeloid leukemia or psoriasis may evaluate this compound alongside established differentiation agents. However, users should note that quantitative potency data (IC₅₀/EC₅₀) and specific cell line information are not available from the patent metadata and must be generated de novo.

Medicinal Chemistry Library Design Using Ortho-Methylphenoxy 1,3,4-Oxadiazole Building Blocks

The ortho-methylphenoxy substituent provides a specific lipophilicity and steric profile (estimated cLogP ≈ 1.4–1.9, MW 205.21) that can serve as a design element in parallel library synthesis. The compound's commercial availability at ≥97% purity from multiple suppliers , combined with deposited ¹H NMR and FTIR spectral reference data [3], supports its use as a validated building block for amide coupling, sulfonylation, or reductive amination at the free 2-amino position. The GHS07 hazard classification and documented storage conditions (2–8°C, sealed dry) should be incorporated into laboratory SOPs for library production workflows.

Analytical Reference Standard for Oxadiazole Derivative Characterization

With confirmed spectral identity (¹H NMR, FTIR) deposited in the SpectraBase database [3] and commercial availability with full analytical documentation including IUPAC name, SMILES, InChI, InChI Key, and MDL number [1], this compound can serve as an analytical reference standard for HPLC, LC-MS, or NMR method development in quality control laboratories. Its distinct retention time and mass spectral signature (MW 205.21, [M+H]⁺ = 206.22) differentiate it from the des-methyl analog, enabling unambiguous identification in reaction monitoring or purity assessment workflows.

Quote Request

Request a Quote for 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.